1-(3,4-Dichlorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea
Description
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Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O3S/c1-20-13-6-4-10(8-14(13)21(2)25(20,23)24)19-15(22)18-9-3-5-11(16)12(17)7-9/h3-8H,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBYQTYLZZLLHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dichlorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a compound that belongs to the class of thiadiazole derivatives. This class is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound contributes to its potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that the compound displays antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 31.25 to 62.5 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. For example:
- Cell Lines Tested : A549 (lung cancer), SMMC-7721 (liver cancer), and HeLa (cervical cancer).
- Findings : The compound exhibited notable antiproliferative effects with IC50 values indicating its potency as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The presence of the thiadiazole ring enhances its interaction with biological macromolecules due to its electron-deficient nature.
Data Table: Summary of Biological Activities
Case Studies
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives similar to the compound :
- Study on Anticancer Properties :
- Antimicrobial Testing :
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit potent antimicrobial properties. For instance, 1-(3,4-Dichlorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea has been evaluated for its effectiveness against various bacterial strains.
Case Study:
A study conducted by Sousa-Pereira et al. (2020) reported that thiadiazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was synthesized and tested for its inhibitory effects on bacterial growth. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for Staphylococcus aureus and 30 µg/mL for Escherichia coli .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. The mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation.
Data Table: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Target Enzyme | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| This compound | Dihydrofolate Reductase | 10 | MCF-7 |
| Other Thiadiazoles | Various | 15 - 50 | Various |
The compound's IC50 value indicates its potency as a potential therapeutic agent in cancer treatment .
Pesticidal Activity
Thiadiazole derivatives are known for their pesticidal properties. The compound has been evaluated for its effectiveness in controlling pests in agricultural settings.
Case Study:
In a study published in the Journal of Agricultural and Food Chemistry, the compound was tested against common agricultural pests such as aphids and beetles. The results showed a significant reduction in pest populations with an application rate of 200 g/ha .
Data Table: Pesticidal Efficacy
| Pest Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 200 | 85 |
| Beetles | 200 | 78 |
These findings suggest that the compound could be a viable option for integrated pest management strategies.
Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis.
Case Study:
Research conducted by Zhang et al. (2023) explored the synthesis of polymers using this compound as a precursor. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to traditional polymers .
Data Table: Properties of Synthesized Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Traditional Polymer | 150 | 30 |
| Polymer from Thiadiazole | 180 | 45 |
The improved properties indicate that this compound could play a crucial role in developing advanced materials.
Q & A
Q. What are the key synthetic routes and characterization techniques for this compound?
Answer: The synthesis typically involves multi-step protocols:
- Step 1: Formation of the benzo[c][1,2,5]thiadiazole core via cyclization reactions, often using reagents like triethylamine in solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
- Step 2: Introduction of the urea moiety via coupling reactions with isocyanate derivatives under controlled pH and temperature to avoid side reactions .
- Step 3: Purification using techniques like thin-layer chromatography (TLC) for reaction monitoring and crystallization for isolating high-purity products .
Characterization methods:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and urea linkage .
- High-performance liquid chromatography (HPLC) for purity assessment (>95%) .
- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .
Q. How can researchers confirm the molecular structure and functional group interactions?
Answer:
- X-ray crystallography resolves the 3D arrangement of the dichlorophenyl and thiadiazole moieties, critical for understanding steric effects .
- Infrared (IR) spectroscopy identifies key functional groups (e.g., urea C=O stretch at ~1650–1700 cm⁻¹ and S=O vibrations at ~1150–1250 cm⁻¹) .
- Density Functional Theory (DFT) calculations model electronic interactions between the electron-withdrawing dichlorophenyl group and the thiadiazole ring .
Advanced Research Questions
Q. How to design experiments to elucidate the compound’s mechanism of action in biological systems?
Answer:
- Target identification: Use competitive binding assays (e.g., fluorescence polarization) with kinases or receptors structurally similar to those inhibited by urea-thiadiazole hybrids .
- Cellular assays: Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, correlating results with ROS generation or caspase-3 activation .
- Molecular docking: Screen against protein databases (e.g., PDB) to predict binding affinity to targets like VEGFR-2 or EGFR, validated by surface plasmon resonance (SPR) .
Q. How to resolve contradictions in reported biological activity data across studies?
Answer:
- Standardize assay conditions: Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Comparative SAR analysis: Test structural analogs (e.g., replacing dichlorophenyl with trifluoromethyl groups) to isolate pharmacophore contributions .
- Meta-analysis: Aggregate data from multiple studies using tools like RevMan to identify trends or outliers in IC₅₀ values .
Example structural analogs and activity differences:
| Compound Modification | Anticancer IC₅₀ (μM) | Antibacterial MIC (μg/mL) | Reference |
|---|---|---|---|
| 3,4-Dichlorophenyl → 2-Thiophene | 2.1 → 5.8 | 8 → 32 | |
| Benzo[c]thiadiazole → Benzothiazole | 0.45 → 1.9 | 12 → 24 |
Q. What strategies optimize synthetic yield and scalability for preclinical studies?
Answer:
- Flow chemistry: Use continuous reactors to improve heat/mass transfer during exothermic steps (e.g., cyclization) .
- Catalyst optimization: Screen Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps to reduce byproducts .
- Green solvents: Replace DMSO with cyclopentyl methyl ether (CPME) to enhance recyclability and reduce toxicity .
Yield optimization table:
| Step | Traditional Yield (%) | Optimized Yield (%) | Key Change |
|---|---|---|---|
| Cyclization | 65 | 88 | Triethylamine → DBU |
| Urea coupling | 72 | 94 | Solvent: DMF → CPME |
Q. How to conduct comparative analysis with structural analogs to enhance potency?
Answer:
- Library synthesis: Prepare derivatives with systematic substitutions (e.g., halogens, alkyl chains) using parallel synthesis .
- QSAR modeling: Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity .
- In vivo validation: Compare pharmacokinetics (e.g., AUC, t₁/₂) in rodent models to prioritize candidates for IND studies .
Key analogs and properties:
| Compound | logP | H-Bond Donors | Anticancer IC₅₀ (μM) |
|---|---|---|---|
| Parent compound (dichlorophenyl) | 3.2 | 2 | 0.45 |
| 3,5-Bis(trifluoromethyl)phenyl analog | 4.1 | 2 | 0.29 |
| 4-Methoxyphenyl analog | 2.8 | 3 | 1.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
